2-(4-Bromophenyl)-2,3-dimethylbutanenitrile
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Overview
Description
2-(4-Bromophenyl)-2,3-dimethylbutanenitrile is an organic compound characterized by the presence of a bromophenyl group attached to a butanenitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-2,3-dimethylbutanenitrile typically involves the reaction of 4-bromobenzyl bromide with sodium cyanide in ethanol, followed by hydrolysis of the resulting nitrile with sodium hydroxide . This method ensures the formation of the desired compound with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-2,3-dimethylbutanenitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other functional groups using reagents such as sodium iodide or potassium fluoride.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the nitrile group can yield primary amines or other reduced products.
Common Reagents and Conditions
Substitution: Sodium iodide in acetone or potassium fluoride in dimethyl sulfoxide (DMSO) are commonly used reagents for substitution reactions.
Major Products Formed
The major products formed from these reactions include substituted derivatives, oxidized compounds, and reduced amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(4-Bromophenyl)-2,3-dimethylbutanenitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-2,3-dimethylbutanenitrile involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with biological receptors, while the nitrile group may participate in various biochemical reactions . These interactions can lead to the modulation of cellular processes and the exertion of biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetic acid: Similar in structure but with an acetic acid group instead of a nitrile group.
4-Bromophenylthiazole: Contains a thiazole ring in place of the butanenitrile backbone.
4-Bromophenylpiperazine: Features a piperazine ring instead of the butanenitrile group.
Uniqueness
2-(4-Bromophenyl)-2,3-dimethylbutanenitrile is unique due to its specific combination of a bromophenyl group and a butanenitrile backbone, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H14BrN |
---|---|
Molecular Weight |
252.15 g/mol |
IUPAC Name |
2-(4-bromophenyl)-2,3-dimethylbutanenitrile |
InChI |
InChI=1S/C12H14BrN/c1-9(2)12(3,8-14)10-4-6-11(13)7-5-10/h4-7,9H,1-3H3 |
InChI Key |
QPBUCYBCIXIAHG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)(C#N)C1=CC=C(C=C1)Br |
Origin of Product |
United States |
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